molecular formula C13H21N7O B5258412 [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide

[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide

Cat. No.: B5258412
M. Wt: 291.35 g/mol
InChI Key: FXQXFGNVCHTPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazine ring substituted with dimethylamino and morpholinyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide typically involves multi-step organic reactions One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to introduce the morpholinyl group This is followed by the substitution of the remaining chlorine atom with a dimethylamino group using dimethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino or morpholinyl groups can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine-based amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide involves its interaction with specific molecular targets. The dimethylamino and morpholinyl groups allow it to bind to proteins or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and acylation reactions.

    4-Dimethylaminocinnamaldehyde: Used in chromogenic methods for quantifying proanthocyanidins.

    5-[4-(Dimethylamino)phenyl]-6-[(6-morpholin-4-ylpyridin-3-yl)ethynyl]pyrimidin-4-amine: An experimental compound studied for its pharmacological properties.

Uniqueness

What sets [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide apart is its combination of functional groups, which confer unique reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N7O/c1-10(2)20(9-14)13-16-11(18(3)4)15-12(17-13)19-5-7-21-8-6-19/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQXFGNVCHTPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C#N)C1=NC(=NC(=N1)N(C)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.